![molecular formula C20H21N3O2 B2762918 N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide CAS No. 1797699-80-9](/img/structure/B2762918.png)

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

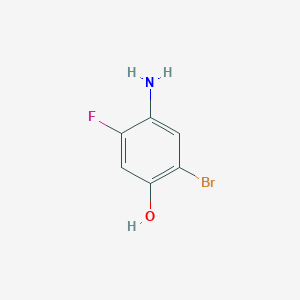

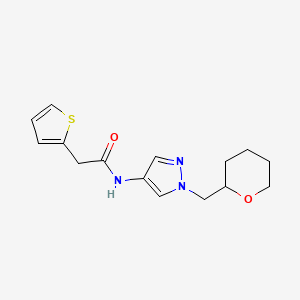

“N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes an indole group and a carboxamide group. The pyrrolidine ring is a common feature in many biologically active compounds and is often used in drug discovery .

Molecular Structure Analysis

The molecular structure of “N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide” is characterized by a pyrrolidine ring, an indole group, and a carboxamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique

Anticancer Activity

EVT-6644469 has demonstrated potent anticancer properties. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistically, it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Its unique chemical structure allows for targeted delivery, minimizing side effects and enhancing efficacy .

Antiviral Potential

The compound exhibits antiviral activity against influenza A and Coxsackie B4 viruses. Specifically, derivatives of EVT-6644469 have been synthesized and tested, revealing promising inhibitory effects. These findings suggest its potential as a novel antiviral agent .

Antioxidant Properties

EVT-6644469 possesses antioxidant capabilities, scavenging free radicals and protecting cells from oxidative stress. Its chemical structure allows it to interact with reactive oxygen species, making it a valuable candidate for combating oxidative damage .

Antitubercular Activity

Researchers have investigated EVT-6644469’s efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). In vitro studies revealed significant antitubercular activity, highlighting its potential as a therapeutic agent against tuberculosis .

Anti-Inflammatory Effects

The compound modulates inflammatory pathways by inhibiting key enzymes and cytokines. EVT-6644469 reduces inflammation in animal models, suggesting its utility in treating inflammatory diseases .

Neuroprotective Applications

Preliminary studies indicate that EVT-6644469 may protect neurons from damage caused by oxidative stress, excitotoxicity, and neuroinflammation. Its ability to cross the blood-brain barrier makes it an attractive candidate for neurodegenerative disorders .

Propriétés

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-25-18-9-11-23(13-18)17-6-4-16(5-7-17)22-20(24)15-3-2-14-8-10-21-19(14)12-15/h2-8,10,12,18,21H,9,11,13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNUGYXWPUYHRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid](/img/structure/B2762838.png)

![6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762844.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2762845.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide](/img/structure/B2762847.png)

![N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2762854.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2762858.png)